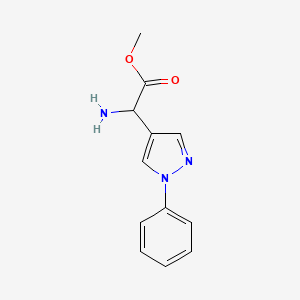

Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate

Description

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

methyl 2-amino-2-(1-phenylpyrazol-4-yl)acetate |

InChI |

InChI=1S/C12H13N3O2/c1-17-12(16)11(13)9-7-14-15(8-9)10-5-3-2-4-6-10/h2-8,11H,13H2,1H3 |

InChI Key |

RUZLNZYDZNLLCY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CN(N=C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 1-phenyl-1H-pyrazol-4-carbaldehyde with methyl glycinate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, alkylating agents, and other nucleophiles.

Major Products Formed:

Oxidation: Corresponding oxides or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural analogs vary in substituents on the pyrazole ring, ester/acid functional groups, and amino group positioning. Below is a detailed comparison:

Structural and Physicochemical Properties

Key Observations:

- Fluorine in the 4-fluorophenyl analog (CAS 89392-23-4) may improve metabolic stability .

- Functional Groups: The α-amino ester group in the target compound distinguishes it from non-amino analogs (e.g., ). Carboxylic acid derivatives (e.g., ) exhibit higher polarity, reducing cell permeability compared to esters .

- Molecular Weight : The hydrochloride salt form increases molecular weight by ~36% compared to the free base, impacting solubility and crystallization behavior .

Stability and Reactivity

- Ester vs. Acid : Methyl/ethyl esters (e.g., ) are more lipophilic and hydrolytically stable than carboxylic acids (e.g., ), which may undergo decarboxylation under acidic conditions .

- Amino Group Positioning: The α-amino group in the target compound enables chiral resolution and peptide coupling, unlike analogs with amino groups on the pyrazole ring (e.g., CAS 802269-97-2) .

Biological Activity

Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate, with the CAS number 1218630-45-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 231.25 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of several derivatives on HepG-2 and other cancer cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative activity, with IC values ranging from 1.82 to 5.55 μM against different cancer cell lines, outperforming standard chemotherapeutic agents such as doxorubicin .

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 10c | HCT-116 | 5.55 |

| 10c | HepG-2 | 1.82 |

| 10c | MCF-7 | 2.86 |

| Doxorubicin | HepG-2 | 4.50 |

The mechanism by which this compound exerts its anticancer effects is primarily through the induction of apoptosis and the disruption of cell cycle progression. In treated HepG-2 cells, flow cytometry analysis revealed an increase in cells arrested in the G0/G1 phase and a decrease in those in the G2/M phase, indicating effective cell cycle modulation .

Apoptotic Pathways

The compound appears to activate mitochondrial apoptotic pathways, leading to increased reactive oxygen species (ROS) generation and subsequent cell death . This finding aligns with the behavior observed in other pyrazole derivatives that have shown similar apoptotic induction capabilities.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the phenyl group on the pyrazole ring is essential for enhancing its cytotoxic properties. Studies indicate that modifications on this scaffold can lead to varying degrees of biological activity.

Table 2: Structure Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Aryl Bulky Group | Increases potency |

| Electron-Withdrawing Groups | Decreases potency |

| Aromatic Rings | Essential for activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, such as coupling methyl 2-bromoacetate with 1-phenyl-1H-pyrazole-4-carboxamide in dimethylformamide (DMF) using potassium carbonate as a base. Elevated temperatures (80–100°C) enhance reaction efficiency. Solvent polarity and base strength (e.g., switching to cesium carbonate for sterically hindered substrates) can optimize yields. Reaction progress should be monitored via TLC, and purification achieved via column chromatography .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of the pyrazole ring, ester group, and amino substituents.

- High-Performance Liquid Chromatography (HPLC) : Determines purity (>95% recommended for biological assays).

- X-ray Crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain. Use single-crystal diffraction with Cu-Kα radiation for high-resolution data .

Q. What are the typical chemical reactions this compound undergoes, and how do reaction conditions influence product distribution?

- Methodological Answer :

- Substitution : Bromination at the pyrazole C4 position using N-bromosuccinimide (NBS) in acetonitrile.

- Oxidation : Conversion to carboxylic acids using Oxone in aqueous acetone.

- Reduction : Ester-to-alcohol reduction with LiAlH4 in dry THF.

- Key Factors : pH (neutral for substitution, acidic for oxidation), solvent polarity, and temperature (0°C for LiAlH4 reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Standardize assays across labs (e.g., MIC for antimicrobial activity). Use orthogonal validation methods:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target enzymes.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of interactions.

- Control Experiments : Include positive/negative controls (e.g., known inhibitors) and assess cytotoxicity in parallel .

Q. What strategies improve the compound’s bioavailability and metabolic stability for therapeutic applications?

- Methodological Answer :

- Prodrug Design : Replace the methyl ester with an amide to resist esterase cleavage.

- Salt Formation : Use hydrochloride salts to enhance solubility.

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release. Validate stability via LC-MS in simulated gastric fluid .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

- Methodological Answer :

- Solvent Screening : Test DMSO/ethyl acetate mixtures for slow evaporation.

- Cryoprotection : Use glycerol for low-temperature data collection.

- Software Tools : SHELXL handles disorder modeling and twinning refinement. For poor diffraction, employ synchrotron radiation .

Q. How to design structure-activity relationship (SAR) studies focusing on the pyrazole ring’s substituents?

- Methodological Answer :

- Analog Synthesis : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at the phenyl ring to modulate electronic effects.

- Biological Testing : Screen analogs in dose-response assays (e.g., IC50 determination).

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes to target proteins like PfDHFR (antimalarial target) .

Q. What computational methods best predict the compound’s interaction with biological targets like enzymes or receptors?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS with CHARMM36 force fields.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study reaction mechanisms (e.g., enzyme inhibition).

- Validation : Compare computational binding energies with experimental SPR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.